molecular formula C18H17F3INO2 B4210107 N-[4-iodo-2-(trifluoromethyl)phenyl]-4-(2-methylpropoxy)benzamide

N-[4-iodo-2-(trifluoromethyl)phenyl]-4-(2-methylpropoxy)benzamide

Cat. No.: B4210107
M. Wt: 463.2 g/mol
InChI Key: RBMULJKYMSLNAF-UHFFFAOYSA-N
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Description

N-[4-iodo-2-(trifluoromethyl)phenyl]-4-(2-methylpropoxy)benzamide is an organic compound characterized by the presence of iodine, trifluoromethyl, and isobutoxy groups attached to a benzamide core

Preparation Methods

The synthesis of N-[4-iodo-2-(trifluoromethyl)phenyl]-4-(2-methylpropoxy)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

Chemical Reactions Analysis

N-[4-iodo-2-(trifluoromethyl)phenyl]-4-(2-methylpropoxy)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[4-iodo-2-(trifluoromethyl)phenyl]-4-(2-methylpropoxy)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-iodo-2-(trifluoromethyl)phenyl]-4-(2-methylpropoxy)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity. The iodine atom may also play a role in the compound’s biological activity by participating in halogen bonding interactions with target molecules .

Comparison with Similar Compounds

N-[4-iodo-2-(trifluoromethyl)phenyl]-4-(2-methylpropoxy)benzamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-iodo-2-(trifluoromethyl)phenyl]-4-(2-methylpropoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3INO2/c1-11(2)10-25-14-6-3-12(4-7-14)17(24)23-16-8-5-13(22)9-15(16)18(19,20)21/h3-9,11H,10H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBMULJKYMSLNAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)I)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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